molecular formula C11H11NO3 B2599968 Methyl 2-(4-cyanophenoxy)propanoate CAS No. 165525-18-8

Methyl 2-(4-cyanophenoxy)propanoate

Cat. No.: B2599968
CAS No.: 165525-18-8
M. Wt: 205.213
InChI Key: VWCTYMCBZOOONL-UHFFFAOYSA-N
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Description

“Methyl 2-(4-cyanophenoxy)propanoate” is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11NO3/c1-8(11(13)14-2)15-10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3 . This indicates that the molecule consists of a methyl propanoate group attached to a cyanophenol group.


Physical and Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 205.21 .

Scientific Research Applications

Herbicide and Plant Growth Regulation

Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a compound related to Methyl 2-(4-cyanophenoxy)propanoate, has been studied for its effects on plant growth. Research shows it acts as a selective herbicide for wild oat control in wheat. It inhibits auxin-stimulated elongation in oat and wheat coleoptile segments and affects root growth in wild oat but not in wheat. This suggests a strong auxin antagonistic function, making it useful in agricultural weed management (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Anti-inflammatory Properties

In a study exploring phenolic compounds from Eucommia ulmoides Oliv., derivatives of this compound exhibited modest anti-inflammatory activities. These compounds were tested for their inhibitory effect on LPS-induced NO production in macrophage cells, offering potential therapeutic applications (Ren et al., 2021).

Environmental Analysis

A method for determining phenoxy herbicides in water samples, including derivatives of this compound, has been developed. This research is crucial for environmental monitoring and understanding the impact of such compounds on ecosystems (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).

Biochemical Pathways

Bisphenol A (BPA) is metabolized by bacteria via a pathway involving the oxidative skeletal rearrangement of BPA, leading to the formation of compounds including derivatives of this compound. Understanding these biochemical pathways is essential for assessing environmental and health impacts of BPA and related compounds (Spivack, Leib, & Lobos, 1994).

Photodegradation Studies

Research investigating the photodegradation of herbicides like MCPA (4-chloro-2-methylphenoxyacetic acid) under UV irradiation includes studies on similar compounds to this compound. These studies are vital for understanding the environmental fate of these herbicides (Vione et al., 2010).

Sorption to Soil and Minerals

Research on the sorption of phenoxy herbicides, including compounds related to this compound, to various soils and minerals is essential for understanding their environmental mobility and potential risks (Werner, Garratt, & Pigott, 2012).

Medical Applications

Danshensu derivatives, including this compound analogs, show promise in anti-myocardial ischemia therapy. These compounds' protective activities against hypoxia-induced cellular damage indicate potential therapeutic applications (Dong, Wang, & Zhu, 2009).

Agricultural Worker Exposure

Studies on the exposure of farm workers to phenoxy acid herbicides, including this compound analogs, through urinalysis highlight the importance of understanding occupational health risks associated with these chemicals (Manninen, Kangas, Klen, & Savolainen, 1986).

Mechanism of Action

The mechanism of action of “Methyl 2-(4-cyanophenoxy)propanoate” is not specified in the available literature .

Properties

IUPAC Name

methyl 2-(4-cyanophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(11(13)14-2)15-10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCTYMCBZOOONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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